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Compound of Interest |

Compound Name: 3-(5-Cyano-2-fluorophenyl)phenol
CAS No.: 1261995-75-8
Cat. No.: B6370064

Get Quote

Executive Summary

Target Molecule: 3-(5-Cyano-2-fluorophenyl)phenol Chemical Formula: C13HsFNO Molecular
Weight: 213.21 g/mol Key Structural Features: A biaryl ether scaffold comprising a 3-
hydroxyphenyl ring coupled to a 4-fluoro-3-cyanophenyl moiety.[1] The presence of the
electron-withdrawing cyano and fluoro groups on one ring significantly influences the electronic
properties of the biaryl system, making it a valuable precursor for diverse medicinal chemistry
programs.[1]

This guide details a robust, scalable synthesis route utilizing Suzuki-Miyaura cross-coupling,
optimized for high yield and purity.[1] It addresses specific challenges such as the preservation
of the nitrile group and the prevention of defluorination side reactions.

Retrosynthetic Analysis

The most efficient disconnection for 3-(5-Cyano-2-fluorophenyl)phenol is at the biaryl C-C
bond.[1] This approach leverages the well-established Suzuki-Miyaura coupling, which
tolerates both the phenol (often unprotected or as a boronic acid) and the electron-deficient aryl
halide.[1]
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Strategic Disconnection:

e Bond to Break: C1'-C3 biaryl bond.

o Fragment A (Nucleophile): 3-Hydroxyphenylboronic acid (CAS 87199-17-5).[1]
* Fragment B (Electrophile): 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2).[1]

Rationale: The choice of 3-Bromo-4-fluorobenzonitrile is critical.[1] Relative to the bromine (the
coupling site), the fluorine atom is at the ortho position (position 2') and the cyano group is at
the meta position (position 5%, perfectly reconstructing the "5-cyano-2-fluorophenyl” moiety.
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Figure 1: Retrosynthetic analysis showing the convergent assembly of the biaryl core.

Synthetic Route: Suzuki-Miyaura Coupling[1][2]

This protocol utilizes a palladium-catalyzed cross-coupling reaction.[1] The electron-deficient
nature of the aryl bromide (due to -CN and -F groups) facilitates oxidative addition, making the
reaction generally rapid and high-yielding.[1]

Reagents & Materials
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Chemical

Component CAS Number Equivalents Role
Name
3-Bromo-4- )
SM1 o 79630-23-2 1.0eq Electrophile
fluorobenzonitrile
3-
SM 2 Hydroxyphenylbo  87199-17-5 1.2 eq Nucleophile
ronic acid

Pd(dppf)Cl2[1]-C

Catalyst 95464-05-4 0.03 eq Catalyst
H2Cl2
Potassium

Base Carbonate 584-08-7 25¢eq Base
(K2CO3)

1,4-Dioxane /
Solvent - 10 vol Solvent System
Water (4:[1]1)

Experimental Protocol
Step 1: Reaction Setup

e Charge: To a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux
condenser, and nitrogen inlet, add 3-Bromo-4-fluorobenzonitrile (1.0 eq) and 3-
Hydroxyphenylboronic acid (1.2 eq).

e Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 ratio).
o Base Addition: Add K2COs (2.5 eq).

» Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen
(critical to prevent homocoupling and catalyst deactivation).

o Catalyst Addition: Add Pd(dppf)Cl2:CH2Cl2 (3 mol%).
Step 2: Reaction

e Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere.
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» Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 7:3) or HPLC.[2] The limiting
reagent (aryl bromide) should be consumed within 2—4 hours.

o Note: The product will be more polar than the starting bromide but less polar than the
boronic acid.

Step 3: Workup
e Cooling: Cool the reaction mixture to room temperature.
 Acidification: Carefully adjust the pH to ~4-5 using 1M HCI.

o Critical: This protonates the phenolate (formed under basic conditions) back to the phenol,
allowing it to be extracted into the organic layer. Do not use strong acid or heat, as this
may hydrolyze the nitrile.

o Extraction: Extract the mixture with Ethyl Acetate (3 x volumes).

e Washing: Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter,
and concentrate under reduced pressure.

Step 4: Purification
o Column Chromatography: Purify the crude residue using silica gel chromatography.[3]
o Eluent: Gradient of 0—-30% Ethyl Acetate in Hexanes.

« |solation: Collect fractions containing the product, concentrate, and dry under high vacuum to
afford 3-(5-Cyano-2-fluorophenyl)phenol as an off-white solid.[1]

Critical Process Parameters (CPP) & Troubleshooting
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Parameter Risk Mitigation Strategy
Catalyst poisoning; Thoroughly degas solvents;
Oxygen Levels Homocoupling of boronic acid. maintain positive N2 pressure.

[1] [1]

Acidify only to pH 4-5 during
H Control Nitrile hydrolysis (to workup; avoid prolonged
ontro
P amide/acid) or phenol loss. exposure to strong base at

reflux.

Use slight excess (1.2 eq) of
Stoichiometry Incomplete conversion. boronic acid to account for
potential protodeboronation.

Do not exceed 100°C. The

o ) electron-deficient ring is
Defluorination (SnAr side ] »
Temperature ) susceptible to nucleophilic
reaction). o
attack by hydroxide if

overheated.[1]

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the key transformation steps,
highlighting the role of the palladium catalyst and base.
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Figure 2: Step-by-step reaction workflow from reagents to purified product.

Characterization Data (Expected)

e 'HNMR (400 MHz, DMSO-de):
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o 0 9.60 (s, 1H, -OH).

o 0 7.95 (dd, 1H, Ar-H on Ring B, ortho to CN).

o 0 7.85(m, 1H, Ar-H on Ring B).

o 0 7.50 (t, 1H, Ar-H on Ring B, F-coupling).[1]

o 6 7.30 (t, 1H, Ar-H on Ring A, meta to OH).

o 0 6.90-7.05 (m, 3H, Ar-H on Ring A).
e 9F NMR:

o Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]
« MS (ESI):

o Calculated [M+H]*: 214.21.

o Found [M-H]~: 212.1 (Phenols often ionize better in negative mode).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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